3-Ethoxy-5-iodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-5-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTSBDBQQNXSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CN=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Ethoxy 5 Iodopyridine and Its Precursors
Regioselective Iodination Strategies of Ethoxypyridine Derivatives
The direct introduction of an iodine atom onto an ethoxypyridine core requires precise control of regioselectivity. The electron-donating nature of the ethoxy group at the 3-position directs electrophilic substitution primarily to the ortho (C2 and C4) and para (C5) positions. Advanced methodologies have been developed to selectively target the C5 position.
Direct Halogenation Protocols
Direct C-H iodination of 3-ethoxypyridine (B173621) is a primary route to 3-Ethoxy-5-iodopyridine. This transformation can be achieved using electrophilic iodinating agents, often activated by an acid catalyst. One of the most effective reagents for this purpose is N-iodosuccinimide (NIS). organic-chemistry.orgwikipedia.org The reaction of electron-rich aromatic compounds, such as alkoxy-substituted benzenes and pyridines, with NIS in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) provides excellent yields of the corresponding iodoarenes under mild conditions. organic-chemistry.org The active iodinating species is believed to be a more potent electrophile generated in situ. For 3-ethoxypyridine, the C5 position is electronically activated and sterically accessible, making it the favored site of iodination.
Another powerful technique for the regioselective iodination of alkoxy-substituted pyridines is directed ortho-metalation (DoM). This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile. The 3-alkoxy group can act as a DMG. For instance, 3-methoxypyridine (B1141550) undergoes regioselective lithiation at the C2 position with mesityllithium. To achieve iodination at the C5 position, a different precursor strategy would be required, or alternative directing groups would need to be employed.
| Method | Substrate | Reagents | Solvent | Conditions | Product |
| Electrophilic Iodination | 3-Ethoxypyridine | N-Iodosuccinimide (NIS), Trifluoroacetic acid (cat.) | Dichloromethane | Room Temperature | This compound |
| Directed ortho-Metalation | 3-Ethoxypyridine | 1. Strong Base (e.g., LDA) 2. I₂ | THF | -78 °C to rt | 3-Ethoxy-2-iodopyridine |
Table 1: Representative Direct Halogenation Protocols for 3-Ethoxypyridine.
Halogenation via Zincke Imine Intermediates
A novel approach for the 3-selective halogenation of pyridines that circumvents the inherent electronic preferences of the pyridine (B92270) ring involves the use of Zincke imine intermediates. This strategy entails a ring-opening, halogenation, and ring-closing sequence. While not specifically detailed for this compound, the general methodology is applicable. The pyridine is first activated and then undergoes nucleophilic attack to form an acyclic Zincke imine. This intermediate, a polarized alkene, can then undergo regioselective halogenation under mild conditions before ring-closure to afford the 3-halopyridine. This method is particularly useful for introducing halogens at the C3 or C5 positions of substituted pyridines where direct halogenation might be unselective.
Synthesis through Functional Group Interconversion on Halogenated Pyridines
An alternative to the direct iodination of 3-ethoxypyridine is the construction of the target molecule by first establishing the halogenation pattern on the pyridine ring and subsequently introducing the ethoxy group.
Introduction of the Ethoxy Group (e.g., from Corresponding Halopyridines)
The ethoxy group can be introduced onto a pre-halogenated pyridine scaffold via nucleophilic aromatic substitution (SNAr). A plausible precursor for this compound is 3,5-dihalopyridine, where one of the halogens is iodine. For instance, the reaction of a 3,5-dihalopyridine with sodium ethoxide can lead to the formation of a 3-ethoxy-5-halopyridine. google.com The success of this reaction depends on the relative reactivity of the halogens, with iodine generally being a better leaving group than bromine or chlorine in SNAr reactions.
Microwave-assisted nucleophilic substitution has emerged as a powerful tool for accelerating these transformations. For example, the reaction of 2,5-dibromopyridine (B19318) with sodium ethoxide in ethanol (B145695) under microwave irradiation has been shown to efficiently produce 2-ethoxy-5-bromopyridine in high yield. tandfonline.com A similar approach could be envisioned for the synthesis of this compound from 3-bromo-5-iodopyridine (B183754) or 3,5-diiodopyridine.
| Precursor | Reagents | Solvent | Conditions | Product |
| 3-Bromo-5-iodopyridine | Sodium Ethoxide | Ethanol | Reflux or Microwave | This compound |
| 3,5-Diiodopyridine | Sodium Ethoxide | Ethanol | Reflux or Microwave | This compound |
Table 2: Synthesis of this compound via Nucleophilic Aromatic Substitution.
Iodination of Pyridines Bearing Alkoxy Substituents
This approach involves starting with a pyridine derivative that already contains an ethoxy group and then introducing the iodine atom. This is conceptually similar to the direct halogenation methods described in section 2.1.1. For example, if 3-ethoxypyridine is readily available, it can be subjected to electrophilic iodination. As previously mentioned, reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst are highly effective for the regioselective iodination of electron-rich pyridines. organic-chemistry.org The ethoxy group at the 3-position would direct the incoming iodine electrophile to the C5 position.
Multi-step Synthetic Sequences for Complex Pyridine Architectures
The synthesis of highly substituted pyridines like this compound can also be accomplished through more elaborate, multi-step sequences that build the pyridine ring from acyclic precursors. Such strategies offer a high degree of flexibility in the introduction of various substituents.
One example of a multi-step synthesis that leads to a related ethoxy-substituted pyridine precursor involves the reaction of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile. acs.org This intermediate can be cyclized to form a pyridine ring. Although this specific sequence does not directly yield this compound, it showcases the power of constructing substituted pyridines from acyclic starting materials. A hypothetical multi-step route to this compound could involve the initial synthesis of a polysubstituted pyridine via a condensation reaction, followed by functional group manipulations to install the ethoxy and iodo substituents at the desired positions. Continuous flow chemistry is also being increasingly used for multi-step syntheses, allowing for the rapid generation of complex molecules by telescoping several reaction steps. mit.edursc.org
Strategies Involving Lithiation-Iodination Sequences (e.g., Regioselective Ortho-Lithiation)
Lithiation followed by electrophilic quenching is a powerful strategy for the C-H functionalization of aromatic and heteroaromatic systems. In pyridine chemistry, the regioselectivity of this process is heavily influenced by the electronic nature and position of existing substituents.
The direct lithiation of the precursor 3-ethoxypyridine is primarily governed by the ortho-directing effect of the ethoxy group. This directing metalating group (DMG) coordinates with the lithium reagent, bringing the base into close proximity with adjacent protons. clockss.org Consequently, deprotonation occurs selectively at the C2 position. Treatment with a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) followed by quenching with an electrophile such as molecular iodine (I₂) yields the 2-iodo derivative, 3-ethoxy-2-iodopyridine. clockss.orgumich.edu
To achieve iodination at the C5 position to form this compound, a different strategy is required, as this position is electronically and sterically less accessible for direct deprotonation. A highly effective and regioselective method involves a halogen-metal exchange sequence. This approach typically starts with a precursor that is already halogenated at the desired position, such as 5-bromo-3-ethoxypyridine. The carbon-bromine bond can be selectively converted into a carbon-lithium bond by treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. umich.eduresearchgate.net The resulting 3-ethoxy-5-lithiopyridine intermediate is then quenched with an iodine source to furnish this compound in high yield. This halogen-lithium exchange is generally fast and highly efficient, avoiding the regioselectivity issues of direct C-H lithiation for this specific substitution pattern.
Table 1: Comparison of Lithiation Strategies for Functionalizing 3-Ethoxypyridine
| Strategy | Precursor | Reagents | Position Functionalized | Primary Product | Reference |
| Directed Ortho-Lithiation | 3-Ethoxypyridine | 1. LDA or LTMP, THF, -78 °C2. I₂ | C2 | 3-Ethoxy-2-iodopyridine | clockss.org |
| Halogen-Metal Exchange | 5-Bromo-3-ethoxypyridine | 1. n-BuLi, Toluene, -50 °C2. I₂ | C5 | This compound | researchgate.net |
Integration into Convergent and Divergent Synthetic Routes
The synthetic utility of this compound lies in its capacity to serve as a key building block in both convergent and divergent synthetic designs. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse molecular fragments. google.comchim.it
Divergent Synthesis: For the creation of chemical libraries, a divergent strategy is often employed where a common intermediate is elaborated into a wide range of analogues. This compound is an ideal starting point for such an approach. By subjecting it to various cross-coupling conditions with a library of coupling partners (boronic acids, alkynes, alkenes, etc.), a diverse set of 5-substituted-3-ethoxypyridines can be generated from a single, readily accessible precursor. This enables the rapid exploration of structure-activity relationships in drug discovery programs.
Process Optimization and Scalability in Laboratory Synthesis
Moving a synthetic route from discovery to practical application requires rigorous optimization of reaction parameters to ensure efficiency, reproducibility, and scalability. Modern techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods.
Investigation of Reaction Conditions (e.g., Temperature, Solvent, Catalysts)
The yield and purity of this compound and its derivatives are highly dependent on the reaction conditions. For the cross-coupling reactions it is frequently used in, several parameters must be systematically investigated.
Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical. Ligands modulate the reactivity and stability of the catalyst, influencing reaction rates and selectivity.
Base: An inorganic or organic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N) is required to facilitate the catalytic cycle. The strength and solubility of the base can significantly impact the reaction outcome.
Solvent: The solvent system (e.g., toluene, dioxane, DMF, water/organic mixtures) affects the solubility of reagents and the stability of catalytic intermediates.
Temperature: Temperature influences reaction kinetics, with higher temperatures often leading to faster conversion but potentially more side-product formation.
Optimization studies often involve screening these parameters in a matrix to identify the ideal combination for maximizing yield and minimizing impurities. For instance, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) was significantly improved by changing the solvent from ethanol to acetonitrile (B52724) and increasing the molar ratio of sodium iodide to the pyridine precursor. orgchemres.org
Table 2: Illustrative Optimization of a Suzuki Coupling with a Halo-Pyridine
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Principle |
| 1 | Toluene | K₂CO₃ | 80 | 12 | 45 | orgchemres.org |
| 2 | Dioxane | K₂CO₃ | 80 | 12 | 62 | orgchemres.org |
| 3 | Dioxane | Cs₂CO₃ | 80 | 12 | 85 | orgchemres.org |
| 4 | Dioxane | Cs₂CO₃ | 100 | 4 | 91 | orgchemres.org |
Microwave-Assisted and Flow Chemistry Approaches in Synthesis
To accelerate synthesis and improve process control, modern technologies like microwave irradiation and continuous flow chemistry are increasingly being adopted.
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times compared to conventional heating methods. smolecule.com The efficient and uniform energy transfer often leads to higher yields, improved purity, and access to chemical transformations that are inefficient at lower temperatures. mdpi.comsemanticscholar.org For example, multicomponent reactions to form substituted pyridines have been achieved in 2-7 minutes under microwave irradiation, compared to several hours using traditional reflux conditions. smolecule.com Similarly, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine was accomplished in 10 minutes with microwave heating, a significant improvement over the 1.5 hours required under conventional reflux, resulting in a 90% saving in time. orgchemres.org
Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters. researchgate.net In a flow system, reagents are pumped through a heated tube or channel where they mix and react. This setup allows for precise control of temperature, pressure, and residence time. It is particularly advantageous for handling hazardous or unstable intermediates, such as the organolithium species involved in the synthesis of pyridine precursors. researchgate.netuni-muenchen.de The regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) and subsequent reactions to form polysubstituted pyridines have been successfully adapted to a continuous flow setup, demonstrating the power of this technology for complex heterocyclic synthesis. researchgate.netresearchgate.net
Table 3: Comparison of Conventional vs. Modern Synthetic Techniques
| Technique | Typical Reaction Time | Temperature Control | Scalability | Safety | Reference Principle |
| Conventional Batch | Hours to Days | Moderate | Challenging | Standard | smolecule.com |
| Microwave-Assisted | Seconds to Minutes | Good | Limited by cavity size | High pressure/temp risk | orgchemres.orgmdpi.com |
| Continuous Flow | Minutes | Excellent | High | Enhanced (small volumes) | researchgate.netresearchgate.net |
Elucidation of Reactivity and Mechanistic Pathways of 3 Ethoxy 5 Iodopyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org Aromaticity is restored upon the departure of a leaving group. The feasibility of this pathway is highly dependent on the presence of electron-withdrawing groups and the position of the leaving group relative to the ring nitrogen.
In 3-ethoxy-5-iodopyridine, the iodine atom is the designated leaving group. Therefore, regioselectivity in SNAr primarily concerns the feasibility of substitution at the C-5 position. The pyridine nitrogen can stabilize the negative charge of the Meisenheimer complex when the attack occurs at the C-2, C-4, or C-6 positions. However, the C-3 and C-5 positions are considered "resonance-disabled," as the nitrogen atom cannot directly delocalize the negative charge from these locations. thieme-connect.com Consequently, SNAr reactions at the C-5 position are significantly less facile than at the ortho (C-2, C-6) or para (C-4) positions. thieme-connect.com
Studies on related systems, such as 2,3,5-trichloropyridine, show that substitution occurs preferentially at the more activated C-2 position, with the C-5 position being considerably less reactive. thieme-connect.com For this compound, any potential SNAr reaction would be expected to occur exclusively at the C-5 position, displacing the iodide, as C-H bonds and the C-O bond of the ethoxy group are not viable leaving groups under typical SNAr conditions. However, the inherent low reactivity of the C-5 position makes such substitutions challenging. acs.org
The rate and success of SNAr reactions are heavily influenced by electronic and steric factors.
Steric Factors: The 6-position is sterically unhindered in this compound, which is not directly relevant for substitution at C-5. The ethoxy group at C-3 does not present significant steric hindrance to a nucleophile attacking the C-5 position. Therefore, the reactivity in SNAr is primarily dictated by the challenging electronic factors.
The Hard and Soft Acids and Bases (HSAB) principle can predict the regioselectivity of nucleophilic attack on polyhalogenated heteroaromatic systems. orgchemres.org In this context, the electrophilic carbon centers of the pyridine ring are considered acids. The C-2 and C-6 positions, being closer to the electronegative nitrogen, are considered "harder" electrophilic sites, while the C-4 position is "softer."
While this compound is not polyhalogenated, this principle can be extrapolated. Hard nucleophiles (e.g., alkoxides, primary/secondary amines) preferentially attack harder electrophilic centers, whereas soft nucleophiles (e.g., thiolates) favor softer centers. orgchemres.org In a study on 2,3,5,6-tetrachloro-4-iodopyridine (B1620682), soft S-centered nucleophiles selectively displaced the chloride at the softer C-4 position, while harder O- and N-centered nucleophiles attacked the harder C-2 position. orgchemres.org
For this compound, the only available leaving group is at the C-5 position. The challenge remains the electronic deactivation by the ethoxy group. If a reaction were to be forced, the nature of the nucleophile would be critical. Highly potent nucleophiles would be required to overcome the high activation energy barrier for attack at the resonance-disabled C-5 position.
Metal-Catalyzed Cross-Coupling Reactions
In contrast to its low reactivity in SNAr, the carbon-iodine bond in this compound is an excellent handle for a wide variety of metal-catalyzed cross-coupling reactions. The C-I bond is the most reactive among carbon-halogen bonds (C-I < C-Br < C-Cl) in the rate-determining oxidative addition step of many catalytic cycles. libretexts.org This makes this compound a valuable building block in synthetic chemistry.
Palladium catalysts are the most extensively used for cross-coupling reactions involving aryl halides due to their high efficiency, functional group tolerance, and predictable reactivity. beilstein-journals.orgchemie-brunschwig.ch
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron reagent (like a boronic acid or ester) and an organic halide. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Given the high reactivity of aryl iodides, this compound is an excellent substrate for Suzuki-Miyaura couplings with various aryl- and heteroarylboronic acids. researchgate.netmdpi.comdur.ac.uk
Table 1: Representative Suzuki-Miyaura Couplings of Halopyridines This table presents data for analogous compounds to illustrate typical reaction conditions.
| Halopyridine Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromo-4-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene | 81% | sorbonne-universite.fr |
| 2,6-Dibromopyridine | Benzylzinc bromide* | Pd₂(dba)₃ / XPhos | N/A / THF | 72% | sorbonne-universite.fr |
| 3-Bromopyridine | n-BuOH** | (allylPdCl)₂ / RockPhos | NaOt-Bu / Dioxane | 89% | nih.gov |
| 5-Iodoindole | Phenylboronic acid | PS-Pd-NHC | K₂CO₃ / DMF | 93% | researchgate.net |
***Note:** This is a Negishi coupling, shown for comparison of benzyl (B1604629) group introduction.* ****Note:** This is a Buchwald-Hartwig etherification, demonstrating reactivity with O-nucleophiles.*
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.gov The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. beilstein-journals.orgbeilstein-journals.org this compound is expected to react efficiently with a range of terminal alkynes under Sonogashira conditions. beilstein-journals.orgresearchgate.net
Table 2: Representative Sonogashira Couplings of Iodopyridines This table presents data for analogous compounds to illustrate typical reaction conditions.
| Iodopyridine Substrate | Alkyne | Catalyst / Co-catalyst | Base / Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / [TBP][4EtOV] | 75% | beilstein-journals.orgresearchgate.net |
| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / [TBP][4EtOV] | 72% | beilstein-journals.orgresearchgate.net |
| 2-Amino-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / [TBP][4EtOV] | 83% | beilstein-journals.org |
| 3-Bromopyridine* | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI | Piperidine / Toluene | 65% | nih.gov |
***Note:** A bromopyridine is shown, which is generally less reactive than an iodopyridine.*
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. chemie-brunschwig.chwikipedia.org A key advantage of Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. chemie-brunschwig.ch The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination sequence. The reaction of this compound with various organozinc compounds would be a highly effective method for introducing alkyl, alkenyl, or aryl substituents at the C-5 position. rsc.org
Table 3: Representative Negishi Couplings of Halopyridines This table presents data for analogous compounds to illustrate typical reaction conditions.
| Halopyridine Substrate | Organozinc Reagent | Catalyst / Ligand | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodopyridine | Aspartic acid derived zincate | Pd₂(dba)₃ / P(2-furyl)₃ | THF | 90% | rsc.org |
| 2-Bromopyridine | o-Tolylzinc chloride | Pd(PPh₃)₄ | THF | 98% | wikipedia.org |
| 4-Benzylpyrimidine* | Benzylzinc bromide | Pd₂(dba)₃ / XPhos | THF | 72% | sorbonne-universite.fr |
| Aryl Bromides | Lithium triarylmagnesiate** | NiCl₂·dppp | THF | High | organic-chemistry.org |
***Note:** Pyrimidine substrate shown for structural analogy.* ****Note:** A Nickel-catalyzed Kumada-Corriu reaction with a related organometallic reagent.*
While palladium is dominant, other transition metals like nickel and copper offer alternative and sometimes advantageous catalytic systems.
Nickel-Catalyzed Reactions: Nickel catalysts are an attractive, more earth-abundant, and cost-effective alternative to palladium. core.ac.uk Nickel can catalyze a similar range of cross-coupling reactions, including Suzuki, Negishi, and Kumada-Corriu type transformations. wikipedia.orgorganic-chemistry.org The mechanisms of nickel-catalyzed reactions can be distinct from palladium, sometimes involving Ni(I)/Ni(III) catalytic cycles and radical intermediates, which can lead to different reactivity and selectivity. nsf.govillinois.edu For instance, nickel catalysis has been shown to be particularly effective for coupling unactivated alkyl halides and for forming carbon-boron bonds. nih.gov this compound would likely be a competent substrate in nickel-catalyzed cross-coupling reactions. wisc.edu
Copper-Catalyzed Reactions: Copper catalysis is well-established for Ullmann-type reactions (C-O, C-N, C-S bond formation) and has gained prominence in C-C bond-forming cross-couplings. rsc.org Copper catalysts can effectively couple organometallic reagents with aryl and heteroaryl halides, sometimes without the need for specialized ligands. rsc.orgsorbonne-universite.fr For example, copper(II) oxide has been used to catalyze the N-arylation of hydroxylamines with iodopyridines. sorbonne-universite.fr This offers a complementary method to palladium-catalyzed Buchwald-Hartwig amination for forming C-N bonds with this compound.
Ligand Effects and Catalyst Design for Optimized Coupling
The efficiency and outcome of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are profoundly influenced by the choice of ligands and the design of the catalyst system. libretexts.orgjsynthchem.comrsc.org For substrates like this compound, the electronic and steric properties of the ligands coordinated to the palladium center are critical in promoting the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. rsc.org
Research into related systems highlights the importance of ligand selection. For instance, in the Suzuki-Miyaura coupling of various aryl halides, electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the reactivity and stability of the palladium catalyst. libretexts.org Ligands such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have demonstrated efficacy in promoting the coupling of challenging substrates. chemrxiv.org The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.
The development of specialized ligands and precatalysts has expanded the scope of cross-coupling reactions to include a wider variety of electrophiles. nih.gov For pyridine-based substrates, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands. Catalytic systems like Pd/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have shown effectiveness in promoting C4-selective cross-coupling reactions of dichloropyridines, suggesting their potential applicability to iodopyridine systems. nih.gov The choice of ligand can also dictate regioselectivity in substrates with multiple reactive sites. chemrxiv.org
| Ligand Type | Key Characteristics | Influence on Catalytic Cycle | Potential Application for this compound |
|---|---|---|---|
| Bulky, Electron-Rich Phosphines (e.g., P(tBu)₃, PCy₃) | High steric bulk, strong electron-donating ability. chemrxiv.org | Accelerates oxidative addition and reductive elimination. chemrxiv.org | Potentially high efficiency in Suzuki-Miyaura couplings. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | Strong σ-donors, sterically demanding. nih.gov | Forms highly stable and active catalysts, can control regioselectivity. nih.gov | Useful for selective couplings and challenging transformations. |
| π-Acidic Alkene Ligands (e.g., dba) | Stabilizes low-valent palladium species. rsc.org | Influences the concentration and stability of the active Pd(0) catalyst. rsc.org | Often used as a component of the palladium precursor. |
| Quinoline-based Ligands | Can be finely tuned sterically and electronically. nih.gov | Sensitive to substitution patterns, affecting reaction yields. nih.gov | May offer unique reactivity or selectivity profiles. |
Reactions Involving Organometallic Intermediates
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org The principle relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, typically a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles.
In the context of pyridine derivatives, alkoxy groups are effective DMGs. clockss.orgresearchgate.net For a substrate like this compound, the ethoxy group at the C3 position would be expected to direct metalation to the C2 or C4 positions. The strong electron-withdrawing nature of the iodine atom at C5 would increase the acidity of the protons at C4 and C6, potentially competing with the ortho-directing effect of the ethoxy group. However, studies on related 3-alkoxypyridines demonstrate that lithiation often occurs regioselectively. clockss.orgarkat-usa.org For example, 3-methoxypyridine (B1141550) is lithiated at the C2 position. clockss.org
The reaction of the resulting lithiated intermediate with an electrophile introduces a new functional group onto the pyridine ring. This process, known as an electrophilic quench, can be used to install a wide range of substituents. nzdr.ru For example, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. This methodology provides a versatile route to highly substituted pyridines that might be difficult to access through other means. The interplay between the directing effect of the ethoxy group and the electronic influence of the iodine atom would be a key factor in determining the outcome of DoM reactions on this compound.
Grignard reagents, with the general formula RMgX, are highly reactive organometallic compounds widely used for forming new carbon-carbon bonds. sigmaaldrich.comlibretexts.org They can be prepared from organic halides by reaction with magnesium metal or through a halogen-metal exchange reaction. sigmaaldrich.comepo.org For this compound, the carbon-iodine bond is susceptible to the formation of a Grignard reagent, either by direct insertion of magnesium or, more commonly, through an iodine-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride. epo.orgnih.gov This exchange is often favored for aryl iodides and can be performed at low temperatures. nih.gov
Once formed, the Grignard reagent of this compound is a potent nucleophile and a strong base. It can react with a vast array of electrophiles. sigmaaldrich.com For example, reaction with aldehydes or ketones yields alcohols, while reaction with esters can produce tertiary alcohols after double addition. These reagents are also crucial partners in transition-metal-catalyzed cross-coupling reactions, such as Kumada and Negishi couplings, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. nih.govnih.gov The functional group tolerance of Grignard reagents can be a limitation, as they react with acidic protons, but modern methods have been developed to prepare highly functionalized Grignard reagents. nih.govuni-muenchen.deuni-muenchen.de The use of Grignard reagents derived from this compound offers a robust method for introducing a wide range of substituents at the C5 position of the pyridine ring.
Rearrangement and Elimination-Addition Reactions
Pyridynes are highly reactive, transient intermediates that are analogs of benzynes. nih.gov They offer unique pathways for the difunctionalization of the pyridine ring. nih.govrsc.org The generation of a 3,4-pyridyne intermediate from a 3-halo-4-lithiopyridine or a 4-halo-3-lithiopyridine is a known process. journals.co.za In the case of this compound, treatment with a very strong base could potentially lead to deprotonation at C4, followed by elimination of the iodide to form a 3-ethoxy-4,5-pyridyne. However, the more common pathway for generating pyridynes from 3-halopyridines involves deprotonation at C4 and elimination of the C3 halide. thieme-connect.comthieme-connect.comsorbonne-universite.fr
Research has shown that 3-chloro-2-ethoxypyridine (B70323) can serve as a precursor to a 2-ethoxy-3,4-pyridyne. nih.govrsc.org This is achieved through regioselective lithiation at the C4 position, followed by elimination. rsc.orgresearchgate.net The resulting pyridyne can then be trapped by nucleophiles. The regioselectivity of the nucleophilic addition to the pyridyne is influenced by the substituents on the ring. nih.govnih.gov For instance, a substituent at the C2 position can direct the incoming nucleophile to the C4 position. nih.govrsc.org Amination and alkoxylation reactions of halopyridines have also been shown to proceed through pyridyne intermediates. thieme-connect.comsorbonne-universite.frresearchgate.net The presence of an ethoxy group on the pyridyne ring, such as in a potential 3-ethoxy-4,5-pyridyne derived from this compound, would be expected to influence the regioselectivity of subsequent nucleophilic attack.
The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. clockss.org This rearrangement proceeds through a series of deprotonation and reprotonation steps, often involving lithiated intermediates. arkat-usa.org The reaction provides a powerful tool for accessing regioisomers that are otherwise difficult to synthesize. researchgate.netthieme-connect.com
For halo-substituted alkoxypyridines, halogen dance reactions have been observed upon treatment with strong bases like lithium diisopropylamide (LDA). arkat-usa.org In the case of this compound, treatment with a strong base could induce deprotonation, potentially leading to an equilibrium between different lithiated species and subsequent migration of the iodine atom. For example, lithiation at a position adjacent to the iodine could initiate the "dance," resulting in the formation of isomeric iodo-ethoxypyridines after quenching. The direction and feasibility of the halogen dance are influenced by the relative thermodynamic stability of the organolithium intermediates involved. arkat-usa.org The synthetic utility of this reaction lies in its ability to transform readily available halopyridine isomers into more synthetically valuable ones. clockss.orgresearchgate.net For instance, a halogen dance could be employed to move the iodine to a different position on the 3-ethoxypyridine (B173621) scaffold, opening up new avenues for functionalization.
Strategic Applications of 3 Ethoxy 5 Iodopyridine As a Synthetic Building Block
Construction of Diverse Heterocyclic Systems
The inherent reactivity of the carbon-iodine bond in 3-Ethoxy-5-iodopyridine makes it a promising candidate for the synthesis of a variety of heterocyclic systems.
Synthesis of Polysubstituted Pyridines
The introduction of substituents onto the pyridine (B92270) core is a fundamental strategy in medicinal chemistry and materials science. This compound could serve as a versatile platform for generating polysubstituted pyridines through well-established cross-coupling methodologies.
Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound
| Coupling Reaction | Reactant | Catalyst/Conditions | Expected Product |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester | Pd catalyst, Base | 3-Ethoxy-5-(aryl/alkyl)pyridine |
| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | 3-Ethoxy-5-(alkynyl)pyridine |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | 3-Ethoxy-5-(amino)pyridine |
| Heck | Alkene | Pd catalyst, Base | 3-Ethoxy-5-(alkenyl)pyridine |
| Stille | Organostannane | Pd catalyst | 3-Ethoxy-5-(aryl/alkyl/alkenyl)pyridine |
While specific examples utilizing this compound are not documented, the extensive literature on analogous halopyridines strongly supports the feasibility of these transformations. For instance, the Suzuki-Miyaura coupling would enable the formation of C-C bonds, linking various aryl or alkyl groups to the pyridine ring. The Sonogashira coupling would provide access to pyridyl-alkynes, which are valuable precursors for more complex structures. The Buchwald-Hartwig amination would allow for the introduction of a wide range of amino functionalities, a common feature in biologically active molecules.
Access to Fused Heterocycles and Spiro Compounds
The functional groups of this compound could be strategically employed to construct more complex ring systems. For example, a substituent introduced at the 5-position via a cross-coupling reaction could subsequently participate in an intramolecular cyclization with a group at the 2- or 4-position of the pyridine ring, leading to the formation of fused heterocycles.
Similarly, the synthesis of spiro compounds could be envisioned through multi-step sequences. A functionalized side chain attached at the 5-position could undergo a cascade reaction involving the pyridine nitrogen or other positions on the ring to form a spirocyclic system. However, no specific synthetic routes commencing from this compound for the generation of fused or spiro compounds have been reported.
Precursor for Advanced Organic Materials
The pyridine moiety is a key component in many functional organic materials due to its electronic properties and ability to coordinate with metals.
Incorporation into Polymer Scaffolds
This compound could potentially be converted into a monomer and incorporated into polymer chains. For example, if the iodine is replaced with a vinyl or other polymerizable group, the resulting monomer could be used in polymerization reactions to create polymers with pyridine units in the backbone or as pendant groups. These materials could find applications in areas such as catalysis, sensing, or as ligands for metal-organic frameworks.
Development of Functional Macromolecules
The reactivity of the iodo-group would allow for the attachment of this compound to existing macromolecules, thereby introducing the ethoxypyridyl functionality. This could be a strategy to modify the properties of known polymers or to develop new functional materials with specific optical, electronic, or binding properties.
Role in the Total Synthesis of Complex Molecular Architectures and Analogues
While there are no reported total syntheses that utilize this compound as a key building block, its potential in this area is significant. The ability to introduce a variety of substituents at the 5-position in a controlled manner makes it an attractive starting material for the synthesis of complex natural products and their analogues that contain a substituted pyridine core. The ethoxy group could also play a crucial role, either by influencing the reactivity of the pyridine ring or by being a precursor to a hydroxyl group, which is a common feature in many natural products.
Modular Synthesis of Pyridine Libraries for Academic Screening
The strategic use of highly functionalized building blocks is a cornerstone of modern medicinal chemistry and chemical biology. These efforts are often geared towards the generation of molecular libraries for academic screening to identify novel biological probes and potential therapeutic starting points. The compound this compound represents a prime example of a versatile scaffold, engineered for diversity-oriented synthesis. Its utility lies in the orthogonal reactivity of its substituents, which allows for the systematic and modular construction of diverse pyridine libraries.
The design of this compound incorporates two key features that are highly advantageous for library synthesis. The iodine atom at the 5-position serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The ethoxy group at the 3-position, on the other hand, can modulate the electronic properties and solubility of the resulting compounds, and can also serve as a point of further functionalization.
A general approach to the modular synthesis of pyridine libraries using a scaffold like this compound would involve a series of parallel reactions where the core is diversified at the 5-position. For instance, a Suzuki-Miyaura cross-coupling reaction could be employed to introduce a variety of boronic acids, each yielding a unique 3-ethoxy-5-substituted pyridine derivative.
To illustrate the potential for library generation, a hypothetical reaction array is presented below. A selection of commercially available boronic acids could be reacted with this compound under standardized Suzuki-Miyaura conditions to rapidly generate a library of analogs.
Table 1: Exemplar Pyridine Library Synthesis via Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Product Structure |
| 1 | Phenylboronic acid | 3-Ethoxy-5-phenylpyridine |
| 2 | 4-Methylphenylboronic acid | 3-Ethoxy-5-(4-methylphenyl)pyridine |
| 3 | 3-Methoxyphenylboronic acid | 3-Ethoxy-5-(3-methoxyphenyl)pyridine |
| 4 | 2-Thiopheneboronic acid | 3-Ethoxy-5-(2-thienyl)pyridine |
| 5 | Pyridine-3-boronic acid | 3-Ethoxy-5-(pyridin-3-yl)pyridine |
This modular approach enables the creation of a large number of distinct compounds from a single, strategically designed starting material. The resulting libraries can then be submitted for high-throughput screening in a variety of academic research settings to explore their biological activities. The structural diversity encoded within these libraries increases the probability of identifying hit compounds with interesting pharmacological profiles.
Further diversification could be achieved by modifying the ethoxy group, for instance, through ether cleavage followed by re-alkylation with a variety of alkyl halides. This would add another dimension of diversity to the library, allowing for a more comprehensive exploration of the chemical space around the pyridine core.
The principles of diversity-oriented synthesis are well-established, with numerous methodologies being developed to facilitate the rapid assembly of complex and diverse molecular scaffolds. cam.ac.ukrsc.org Multi-component reactions, for example, have been effectively utilized to generate polysubstituted pyridines in a single step. acs.org Similarly, cascade reactions have been developed for the efficient synthesis of highly functionalized pyridines. nih.govnih.gov These strategies, when combined with a versatile building block like this compound, provide a powerful platform for the generation of novel chemical entities for academic screening and drug discovery.
Spectroscopic Characterization and Computational Modeling of 3 Ethoxy 5 Iodopyridine and Its Derivatives
Advanced NMR Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3-Ethoxy-5-iodopyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethoxy group. The protons at positions 2, 4, and 6 of the pyridine ring are anticipated to appear as separate signals due to their unique electronic environments. The ethoxy group would present as a characteristic triplet and quartet pattern, corresponding to the methyl and methylene (B1212753) protons, respectively.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for definitive assignments.
COSY: Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons on the pyridine ring and within the ethoxy group.
HSQC: Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC: Reveals correlations between protons and carbons over two or three bonds, which is critical for confirming the substitution pattern by showing the connectivity between the ethoxy group and the pyridine ring at the C3 position, and confirming the location of the iodine atom.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| H-2 | 8.1 - 8.3 | - | C-3, C-4, C-6 |
| H-4 | 7.4 - 7.6 | - | C-2, C-3, C-5, C-6 |
| H-6 | 8.2 - 8.4 | - | C-2, C-4, C-5 |
| -OCH₂CH₃ | 4.0 - 4.2 (q) | 63 - 65 | C-3, -OCH₂C H₃ |
| -OCH₂CH₃ | 1.4 - 1.6 (t) | 14 - 16 | C-3, -OC H₂CH₃ |
| C-2 | - | 145 - 148 | H-2, H-4, H-6 |
| C-3 | - | 155 - 158 | H-2, H-4, -OC H₂CH₃ |
| C-4 | - | 125 - 128 | H-2, H-4, H-6 |
| C-5 | - | 85 - 88 | H-4, H-6 |
| C-6 | - | 150 - 153 | H-2, H-4, H-6 |
Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous substituted pyridines. Actual experimental values may vary.
Infrared and Mass Spectrometry for Molecular Identification and Purity Assessment
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the initial identification and purity verification of synthesized compounds.
Infrared Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
C-H stretching (aromatic): ~3050-3100 cm⁻¹
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
C=C and C=N ring stretching: ~1400-1600 cm⁻¹
C-O-C stretching (asymmetric and symmetric): A strong band around 1250 cm⁻¹ (asymmetric) and another near 1050 cm⁻¹ (symmetric) are indicative of the aryl-alkyl ether linkage.
C-I stretching: A weak to medium band in the far-infrared region, typically around 500-600 cm⁻¹.
The absence of significant peaks in the -OH (~3200-3600 cm⁻¹) or C=O (~1650-1800 cm⁻¹) regions can be used to confirm the purity and the absence of starting materials or byproducts.
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and valuable information about the compound's fragmentation pattern. The mass spectrum of this compound (molar mass: 249.07 g/mol ) would show:
Molecular Ion Peak (M⁺): A prominent peak at m/z = 249.
Isotopic Pattern: The presence of iodine (¹²⁷I) would result in a characteristic M+1 peak.
Key Fragments: Fragmentation would likely involve the loss of the ethoxy group or parts of it, such as the loss of an ethyl radical ([M-29]⁺) or ethylene (B1197577) ([M-28]⁺), leading to characteristic daughter ions.
Interactive Table: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Value/Observation | Significance |
| IR | Aromatic C-H stretch | 3050-3100 cm⁻¹ | Confirms pyridine ring |
| Aliphatic C-H stretch | 2850-3000 cm⁻¹ | Confirms ethoxy group | |
| C-O-C stretch | ~1250 cm⁻¹, ~1050 cm⁻¹ | Confirms ether linkage | |
| MS | Molecular Ion (M⁺) | m/z 249 | Confirms molecular weight |
| Fragment [M-C₂H₅]⁺ | m/z 220 | Loss of ethyl radical | |
| Fragment [M-OC₂H₅]⁺ | m/z 204 | Loss of ethoxy radical | |
| Fragment [C₅H₄IN]⁺ | m/z 205 | Loss of C₂H₄O |
High-Resolution Mass Spectrometry for Precise Elemental Composition
While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) offers the capability to determine the mass of a molecule with extremely high accuracy (typically within 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of a compound. HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are used for this purpose. nih.gov
For this compound, the molecular formula is C₇H₈INO. HRMS can differentiate this exact mass from other potential formulas that might have the same nominal mass. This is a critical step in the characterization of a new or synthesized compound, providing definitive proof of its identity.
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₈INO |
| Nominal Mass | 249 |
| Monoisotopic (Exact) Mass | 248.96452 |
| Hypothetical Measured Mass | 248.96431 |
| Mass Error (ppm) | -0.84 |
The small mass error in the hypothetical measurement falls well within the acceptable range for HRMS, thus confirming the elemental composition of C₇H₈INO.
Computational Chemistry Approaches
Computational chemistry serves as a powerful complement to experimental techniques, providing deep insights into the electronic structure, reactivity, and behavior of molecules. dntb.gov.uarsc.org
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. scilit.com Calculations using functionals like B3LYP with appropriate basis sets can predict the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) of this compound. ias.ac.inresearcher.life
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. For this compound, the nitrogen atom is expected to be an electron-rich site, while the protons on the ring are electron-poor.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By applying a force field to describe inter- and intramolecular interactions, MD simulations can model the behavior of this compound in different environments, such as in solution or interacting with a biological target. rsc.orgnih.gov
These simulations can provide valuable information on:
Solvation: How solvent molecules arrange around the solute, which affects solubility and reactivity.
Conformational Analysis: The preferred spatial arrangements of the ethoxy group relative to the pyridine ring.
Binding Interactions: If the molecule is a ligand, MD can simulate its binding to a receptor, revealing key intermolecular forces like hydrogen bonds, halogen bonds, and van der Waals interactions that stabilize the complex. jchemlett.com
Computational chemistry, particularly DFT, is a powerful tool for predicting the outcome of chemical reactions. rsc.org For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, there are often multiple possible sites for reaction, leading to different isomers (regioselectivity).
By modeling the reaction pathways for all possible products, chemists can calculate the energies of the transition states associated with each path. researchgate.netmdpi.com According to transition state theory, the pathway with the lowest energy barrier (lowest transition state energy) will be the fastest and thus yield the major product. This computational prediction of regioselectivity is invaluable for designing synthetic routes and understanding reaction mechanisms, often guiding experimental work to achieve desired outcomes. researchgate.netmdpi.com
Crystallographic Studies (e.g., X-ray Diffraction for Solid-State Structure)
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of experimentally determined crystal structures for this compound. Despite the utility of this compound in synthetic chemistry, its solid-state architecture has not been elucidated via single-crystal X-ray diffraction. Consequently, a detailed analysis of its crystal packing, unit cell parameters, and specific intermolecular interactions remains speculative.
However, valuable insights into the potential solid-state structure of this compound can be gleaned from the crystallographic data of related substituted pyridines and iodinated aromatic compounds. The interplay of various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking, is expected to govern the molecular packing in the crystalline lattice.
Expected Intermolecular Interactions and Packing Motifs:
In the absence of a definitive crystal structure, a theoretical consideration of the intermolecular forces at play can provide a hypothetical model of the solid-state arrangement of this compound.
Hydrogen Bonding: The ethoxy group at the 3-position introduces the possibility of weak C—H···O hydrogen bonds. The hydrogen atoms of the ethyl group or the pyridine ring may interact with the oxygen atom of the ethoxy group or the nitrogen atom of the pyridine ring of an adjacent molecule. While weaker than conventional hydrogen bonds, these interactions can collectively contribute to the stability of the crystal lattice.
π-π Stacking: The aromatic nature of the pyridine ring suggests that π-π stacking interactions could also play a role in the crystal packing. Depending on the relative orientation of the molecules, face-to-face or offset stacking arrangements may be observed, contributing to the cohesive energy of the crystal. The presence of substituents on the pyridine ring will influence the geometry and extent of these interactions. mdpi.com
Computational Modeling Predictions:
In lieu of experimental data, computational methods such as crystal structure prediction (CSP) could be employed to generate plausible packing arrangements for this compound. These methods utilize force fields or quantum mechanical calculations to predict the most energetically favorable crystal structures. Such studies could provide valuable hypotheses about the unit cell dimensions, space group, and the dominant intermolecular interactions, which could guide future experimental crystallographic investigations.
Comparison with Structurally Related Compounds:
The crystal structures of other 3,5-disubstituted pyridines and iodinated aromatic compounds can serve as useful models. For instance, studies on halopyridinium salts have demonstrated the prevalence of halogen and hydrogen bonding in directing the crystal packing. nih.gov Similarly, the analysis of fluorinated pyridines has shown a systematic change in packing motifs from herringbone to parallel arrangements with increasing substitution, highlighting the subtle influence of substituents on the crystal architecture. figshare.com By analogy, the combination of an ethoxy and an iodo substituent in this compound is expected to result in a unique packing arrangement dictated by the balance of these various intermolecular forces.
While a definitive crystallographic analysis of this compound is not yet available, the principles of supramolecular chemistry and the study of related crystal structures provide a strong basis for predicting the key interactions that would define its solid-state architecture. Future X-ray diffraction studies are necessary to validate these hypotheses and provide a precise understanding of the three-dimensional arrangement of this compound in the crystalline state.
Comparative Analysis with Analogous Halogenated Pyridines
Structural and Reactivity Comparisons with Bromo- and Chloro-Pyridine Analogues
In general, the structural parameters of 3-ethoxy-5-halopyridines would be expected to show predictable trends based on the nature of the halogen atom. The C-X bond length would increase in the order C-Cl < C-Br < C-I, reflecting the increasing atomic radius of the halogen. Consequently, the C-X bond strength would decrease in the order C-Cl > C-Br > C-I. This difference in bond strength is a primary determinant of the reactivity of these compounds, particularly in reactions involving the cleavage of the C-X bond.
In terms of reactivity, particularly in cross-coupling reactions which are fundamental to pyridine (B92270) chemistry, the reactivity of the C-X bond is generally expected to follow the order C-I > C-Br > C-Cl. This is a direct consequence of the decreasing bond dissociation energy. Therefore, 3-Ethoxy-5-iodopyridine would be the most reactive of the three analogues in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comorganic-chemistry.orglibretexts.org
Influence of Halogen Identity on Reaction Pathways and Selectivity
The identity of the halogen atom (I, Br, or Cl) directly impacts the conditions required for various chemical transformations. For instance, palladium-catalyzed cross-coupling reactions with this compound would likely proceed under milder conditions (e.g., lower temperatures, less reactive catalysts) compared to its bromo- and chloro-counterparts. The chloro-analogue might require more specialized and highly active catalyst systems to achieve comparable yields.
The nature of the halogen can also influence the potential for side reactions. For example, in lithiation-based functionalization, the greater propensity of iodoarenes to undergo halogen-metal exchange at lower temperatures could offer a different selectivity profile compared to bromo- or chloro-pyridines.
Comparison with Related Ethoxypyridine Isomers
The position of the ethoxy and iodo substituents on the pyridine ring would significantly affect the compound's physical and chemical properties. For instance, isomers such as 2-ethoxy-5-iodopyridine (B1416625) or 4-ethoxy-iodopyridines would exhibit different electronic properties due to the varying positions of the electron-donating ethoxy group relative to the nitrogen atom and the iodine.
This positional isomerism would influence the acidity of the ring protons, the regioselectivity of further electrophilic or nucleophilic substitution reactions, and the coordination properties of the pyridine nitrogen. The steric environment around the reactive sites would also differ, impacting reaction rates and catalyst accessibility.
Broader Implications for Pyridine Chemistry
The study of a complete series of 3-ethoxy-5-halopyridines would provide valuable data for understanding the interplay of electronic and steric effects in substituted pyridines. Such a dataset would be useful for:
Predictive Modeling: Developing more accurate computational models to predict the reactivity and properties of complex pyridine derivatives.
Reaction Optimization: Fine-tuning reaction conditions for cross-coupling and other functionalization reactions based on the specific halogen present.
Rational Design: Guiding the design of new pyridine-based molecules with desired electronic and steric properties for applications in medicinal chemistry, materials science, and catalysis.
Without specific experimental data for this compound, these implications remain general in nature.
Future Perspectives and Emerging Research Avenues for 3 Ethoxy 5 Iodopyridine
Development of Sustainable and Greener Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For pyridine (B92270) derivatives, this involves a shift towards methods that reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.gov Future research concerning 3-Ethoxy-5-iodopyridine will likely concentrate on incorporating these principles into its synthesis and subsequent transformations.
Key areas of development include:
Multicomponent Reactions (MCRs): One-pot MCRs are highly sought after as they increase efficiency by forming multiple bonds in a single operation, reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.net The development of novel MCRs to construct the this compound scaffold or to utilize it in the assembly of more complex molecules is a promising research direction.
Eco-Friendly Solvents and Catalysts: Research is expected to move away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents. nih.gov Similarly, the use of expensive or toxic catalysts could be superseded by more sustainable options, such as earth-abundant metal catalysts or organocatalysts.
Energy-Efficient Synthesis: Microwave-assisted and ultrasound-irradiated syntheses have been shown to accelerate reaction times and improve yields for various pyridine derivatives, representing a more energy-efficient approach than conventional heating. nih.gov Applying these techniques to the synthesis and functionalization of this compound could lead to more sustainable manufacturing processes. nih.govnih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives
| Parameter | Conventional Approach | Green/Sustainable Approach |
|---|---|---|
| Strategy | Multi-step, linear synthesis | One-pot, multicomponent reactions (MCRs) researchgate.net |
| Solvents | Volatile organic compounds (VOCs) | Water, ethanol (B145695), ionic liquids, solvent-free conditions nih.gov |
| Energy Input | Prolonged conventional heating (reflux) | Microwave irradiation, ultrasound nih.gov |
| Catalysts | Precious metals, stoichiometric reagents | Earth-abundant metals, reusable catalysts, organocatalysts |
| Waste Generation | High, requires multiple workups and purifications | Minimized, high atom economy |
Exploration of Photoredox and Electrochemistry in Functionalization
Visible-light photoredox catalysis and electro-organic synthesis have emerged as powerful tools for forging chemical bonds under exceptionally mild conditions. sigmaaldrich.com These methods provide unique access to reactive intermediates that are often difficult to generate using traditional thermal methods, opening new avenues for the functionalization of heterocycles like this compound.
Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer (SET) processes, which can activate substrates in novel ways. sigmaaldrich.com The carbon-iodine bond in this compound is particularly susceptible to activation via photoredox catalysis. This could enable a host of new transformations, such as cross-couplings, C-H functionalizations, and aminations, without the need for pre-activated reagents or harsh conditions. nih.govrsc.org The compatibility of photoredox catalysis with a wide range of functional groups makes it an attractive strategy for the late-stage functionalization of complex molecules containing the this compound core.
Electrochemical Synthesis: Electrochemistry uses electrons as a traceless reagent to drive oxidation or reduction reactions, offering a sustainable alternative to chemical oxidants and reductants. rsc.org This approach can be applied to the functionalization of pyridine rings and their precursors. researchgate.netrsc.org For this compound, electrochemical methods could be explored for C-H functionalization, cross-coupling reactions, or the generation of novel reactive intermediates. The ability to precisely control the reaction potential can lead to high selectivity and yield, making it a valuable tool for future synthetic applications. researchgate.net
Table 2: Emerging Functionalization Methods for Halopyridines
| Methodology | Principle | Potential Application for this compound | Advantages |
|---|---|---|---|
| Photoredox Catalysis | Visible light activation of a photocatalyst to induce single-electron transfer (SET). sigmaaldrich.com | Activation of the C-I bond for cross-coupling; generation of pyridine-centered radicals for addition reactions. | Extremely mild conditions, high functional group tolerance, novel reactivity pathways. nih.gov |
| Electrochemistry | Use of electric current to drive redox reactions. | Oxidant-free C-H functionalization; reductive coupling reactions; generation of organometallic reagents in situ. | Avoids stoichiometric chemical oxidants/reductants, high selectivity, scalable. rsc.org |
Catalytic Transformations (e.g., C-H Activation, Directed Functionalization)
Directly converting C-H bonds into new chemical bonds is a primary goal of modern organic synthesis, as it eliminates the need for pre-functionalized starting materials and offers a more atom-economical approach. youtube.com The pyridine ring of this compound possesses several C-H bonds that are potential targets for such transformations.
C-H Activation: Transition metal-catalyzed C-H activation has become a powerful strategy for modifying aromatic and heterocyclic systems. rsc.org For this compound, research could focus on the selective functionalization of the C2, C4, and C6 positions. The inherent electronics of the pyridine ring often favor functionalization at the C2 position due to the directing effect of the nitrogen atom. nih.gov However, developing catalytic systems that can override this intrinsic reactivity to selectively target the C4 or C6 positions remains a significant and valuable challenge. nih.govchemrxiv.org
Directed Functionalization: To control the regioselectivity of C-H activation, chemists often employ directing groups that position a metal catalyst near a specific C-H bond. mdpi.com While the pyridine nitrogen can act as a natural directing group, future work may involve temporarily installing a directing group on the ethoxy substituent or elsewhere on the molecule to achieve functionalization at otherwise inaccessible positions. This approach would dramatically increase the synthetic versatility of the this compound scaffold.
Table 3: Potential C-H Activation Sites in this compound
| Position | Relative Reactivity/Challenge | Potential Strategy |
|---|---|---|
| C2 | Most electronically activated C-H bond; favored by nitrogen's directing effect. nih.gov | Palladium, rhodium, or ruthenium-catalyzed direct C-H functionalization. |
| C4 | Less reactive; requires overcoming the C2 preference. | Development of specialized ligands or catalysts that favor remote functionalization. nih.gov |
| C6 | Sterically hindered by the adjacent nitrogen; electronically similar to C2. | Use of specifically designed directing groups or catalysts that can access the sterically encumbered position. |
Automated Synthesis and High-Throughput Experimentation
The fields of drug discovery and materials science increasingly rely on the rapid synthesis and screening of large libraries of compounds. trajanscimed.com Automated synthesis platforms and high-throughput experimentation (HTE) techniques are essential for meeting this demand. researchgate.netyoutube.com this compound, as a functionalized building block, is an excellent candidate for incorporation into HTE workflows.
Future research will likely involve using automated systems to:
Optimize Reaction Conditions: HTE allows for the rapid screening of hundreds of reaction parameters (catalysts, ligands, solvents, bases, temperatures) in parallel using miniaturized well-plates. analytical-sales.com This can be used to quickly identify the optimal conditions for coupling reactions involving the iodo group of this compound.
Generate Compound Libraries: By coupling this compound with a diverse array of building blocks (e.g., boronic acids, amines, alkynes) in an automated fashion, large libraries of novel derivatives can be synthesized. youtube.com These libraries can then be screened for biological activity or desirable material properties, accelerating the discovery process. trajanscimed.com The integration of HTE with machine learning algorithms could further expedite the discovery of new reactions and novel molecules with desired functions.
Table 4: Hypothetical HTE Workflow for this compound
| Step | Description | Technology Utilized |
|---|---|---|
| 1. Array Design | Design a 96-well plate array to test various catalysts, ligands, and boronic acid coupling partners for a Suzuki reaction. researchgate.net | Specialized software for experimental design. |
| 2. Reagent Dosing | Precisely dispense stock solutions of this compound, catalysts, ligands, and coupling partners into each well. | Automated liquid handling and powder dispensing robots. trajanscimed.comanalytical-sales.com |
| 3. Reaction | Seal the plate and perform the reactions in parallel under controlled temperature and atmospheric conditions. | Parallel reactor blocks with heating and stirring capabilities. |
| 4. Analysis | Rapidly analyze the outcome of each reaction for yield and purity. | High-throughput analytical techniques (e.g., LC-MS, GC-MS). |
| 5. Data Interpretation | Visualize the data to identify optimal conditions and successful product formations, guiding the next round of experiments. | Data analysis and visualization software. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
